4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide
Description
Properties
CAS No. |
920272-27-1 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(1-amino-2-morpholin-4-yl-2-oxoethyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C18H20N4O3/c19-16(18(24)22-9-11-25-12-10-22)13-1-3-14(4-2-13)17(23)21-15-5-7-20-8-6-15/h1-8,16H,9-12,19H2,(H,20,21,23) |
InChI Key |
CDSGGNMOGDRZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with pyridine-4-carboxylic acid under dehydrating conditions to form the benzamide linkage.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by the morpholine group.
Final Assembly: The final step involves coupling the intermediate compounds under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production, which may involve continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: Used as a probe to study biological pathways and interactions at the molecular level.
Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Variations
The compound’s closest analogs in the evidence share benzamide backbones with modifications in substituents (Table 1).
Table 1 : Comparison of structural features and properties with analogs.
Functional Insights
- Anti-Epigenetic Activity : Compound 6a () shares the pyridin-4-ylbenzamide scaffold and demonstrates anti-LSD1 activity (IC₅₀ ~50 nM), suggesting that the target compound may similarly modulate histone demethylases .
- Kinase Targeting : The morpholine-sulfonyl derivative in and the Aurora kinase inhibitor in highlight the role of benzamide derivatives in ATP-binding pocket interactions. The target compound’s morpholine group may enhance kinase selectivity .
- Synthetic Accessibility: Yields for benzamide analogs range from 48% () to 81% (), with Suzuki coupling and amide bond formation as common steps. The target compound’s amino-oxoethyl side chain may require specialized reagents (e.g., boronic acids or coupling agents) .
Physicochemical and Analytical Data Comparison
Melting Points and Solubility
- The pyridin-4-ylbenzamide derivatives in and exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s morpholine group may reduce crystallinity, lowering its melting point .
- Morpholine-containing compounds (e.g., ) show improved aqueous solubility compared to halogenated analogs (e.g., ), a critical factor for bioavailability .
Spectroscopic Characterization
- 1H NMR : Pyridin-4-yl protons resonate at δ 8.5–8.7 ppm (), while morpholine protons appear at δ 3.6–3.8 ppm (). The target compound’s spectrum would combine these signals .
- Mass Spectrometry : Benzamide derivatives in and show [M+H]+ peaks at 589.1 and 706.17, respectively. The target compound’s molecular ion is expected near m/z 400–450 .
Pharmacological and Mechanistic Implications
- Epigenetic Modulation: The pyridin-4-yl group in compound 6a () facilitates binding to LSD1’s catalytic domain.
- Kinase Inhibition : Morpholine derivatives () often target PI3K/AKT/mTOR pathways. The target compound’s oxoethyl group could mimic ATP’s phosphate moiety, enhancing kinase binding .
Biological Activity
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide, also known by its CAS number 61369-38-8, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a morpholine ring, a pyridine moiety, and an amide functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Research indicates that the morpholine and pyridine components play crucial roles in modulating enzyme activities and receptor interactions.
Target Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are implicated in disease processes.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.
Biological Activities
The compound has been investigated for several biological activities:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
| Pseudomonas aeruginosa | 125.00 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. Studies indicate that it exhibits cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | < 10 |
| HT29 (colon carcinoma) | < 15 |
| MCF7 (breast carcinoma) | < 20 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Liaras et al. (2014) demonstrated that derivatives of this compound exhibited significant antimicrobial activity compared to standard antibiotics such as ampicillin and streptomycin .
- Antitumor Activity : Another study evaluated the cytotoxic effects on various cancer cell lines, revealing that the compound's structural components significantly enhance its therapeutic potential against tumors .
- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety profile and efficacy of the compound in animal models, further supporting its potential for clinical applications .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide?
Answer:
The synthesis involves multi-step reactions, including coupling of morpholine and pyridine derivatives with a benzamide core. Key steps include:
- Coupling Agents: Use dehydrating agents (e.g., DCC) or peptide coupling reagents (e.g., HATU) to facilitate amide bond formation between the aminoethyl-morpholine and pyridinylbenzamide moieties .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification: Column chromatography (silica gel, chloroform:methanol gradients) and recrystallization improve purity. Monitor progress via TLC and confirm structure with ¹H/¹³C NMR .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of morpholine (δ 3.6–3.8 ppm, N-CH₂), pyridine (δ 8.5–8.7 ppm, aromatic protons), and benzamide (δ 7.5–8.0 ppm) groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 422.2) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
Advanced: How can researchers address conflicting reports on the compound’s biological target specificity (e.g., acetylcholinesterase vs. kinase inhibition)?
Answer:
- Comparative Assays: Perform parallel enzymatic assays (e.g., Ellman’s method for AChE vs. kinase activity assays) under standardized conditions .
- Structural Analysis: Use X-ray crystallography or cryo-EM to map binding interactions. Molecular docking (e.g., AutoDock Vina) can predict affinity for alternative targets .
- Proteomic Profiling: Employ kinome-wide screening or chemoproteomics to identify off-target interactions .
Basic: What in vitro models are suitable for evaluating its neuroprotective potential?
Answer:
- Cell Lines: Use SH-SY5Y (neuroblastoma) or primary cortical neurons to assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis) .
- Biomarkers: Measure acetylcholinesterase (AChE) inhibition (Ellman’s assay) and caspase-3/9 activity to quantify anti-apoptotic effects .
- Dose-Response Curves: Establish IC₅₀ values for AChE inhibition (e.g., 10–50 µM range) .
Advanced: What strategies improve metabolic stability while retaining activity?
Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to reduce CYP450-mediated oxidation .
- Prodrug Design: Mask the primary amine with a labile protecting group (e.g., Boc) to enhance plasma stability .
- In Silico Predictions: Use ADMET tools (e.g., SwissADME) to predict metabolic hotspots and guide SAR studies .
Basic: How to assess the compound’s solubility and formulation compatibility for in vivo studies?
Answer:
- Solubility Screening: Test in PBS (pH 7.4), DMSO, and lipid-based carriers. Poor aqueous solubility (<10 µM) may require nanoformulation (e.g., liposomes) .
- Stability Studies: Incubate in simulated gastric fluid (SGF) and plasma to evaluate degradation kinetics (HPLC monitoring) .
Advanced: How can researchers reconcile discrepancies in cytotoxicity data across cell lines?
Answer:
- Cell Line Authentication: Verify genetic profiles (STR analysis) to rule out contamination .
- Assay Standardization: Normalize viability assays (MTT/XTT) to cell density and incubation time. Include positive controls (e.g., doxorubicin) .
- Microenvironment Mimicry: Use 3D spheroid models or co-cultures with stromal cells to better replicate in vivo conditions .
Basic: What computational tools are recommended for initial SAR exploration?
Answer:
- Molecular Docking: AutoDock or Glide for predicting binding modes to AChE or kinases .
- QSAR Models: Build 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors .
- Pharmacophore Mapping: Identify critical features (e.g., morpholine oxygen as H-bond acceptor) using MOE or Phase .
Advanced: How to design derivatives with enhanced blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity Optimization: Adjust logP to 2–3 via substituents (e.g., halogenation) while maintaining polar surface area <90 Ų .
- P-gp Efflux Avoidance: Replace basic amines with neutral groups (e.g., morpholine → piperidine) to evade P-glycoprotein recognition .
- In Vivo Imaging: Use PET tracers (e.g., ¹⁸F-labeled analogs) to quantify BBB permeability in rodent models .
Basic: What safety and toxicity profiling is essential before advancing to preclinical trials?
Answer:
- Acute Toxicity: Perform OECD 423 tests in rodents (single-dose escalation) to determine LD₅₀ .
- Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
- Cardiotoxicity: Assess hERG channel inhibition (patch-clamp or FLIPR assays) to predict arrhythmia risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
